Roughanic acid is a C20 polyunsaturated fatty acid, specifically a tetraenoic acid with a cis,cis,cis,cis-Δ5,8,11,14 configuration. [] It serves as a precursor to 12-oxo-phytodienoic acid (OPDA) and its shorter chain homologue dinor-OPDA (dnOPDA), both of which are oxylipins involved in plant stress responses. [] While the occurrence of OPDA and dnOPDA is widespread in land plants, the presence of jasmonic acid (JA), a metabolite of OPDA, and its derivatives remains a subject of debate. []
Research involving roughanic acid often utilizes the bryophyte Physcomitrium patens as a model organism. [] This non-vascular plant has gained significant scientific interest over the past decade, and the study of roughanic acid metabolism in P. patens provides valuable insights into plant oxylipin biosynthesis and signaling pathways. []
Roughanic acid, also known as 7,10,13-hexadecatrienoic acid, is a polyunsaturated fatty acid characterized by its unique structure and biological significance. It has the molecular formula and a molecular weight of 250.38 g/mol. This compound is primarily recognized for its presence in specific plant species, particularly in the leaves of Sphagnum olusatrum .
The synthesis of roughanic acid can occur through natural biosynthetic pathways in plants. Specifically, it is synthesized from palmitic acid via enzymatic reactions involving desaturation processes. The key enzymes involved include fatty acid desaturases that introduce double bonds into the fatty acid chain .
The molecular structure of roughanic acid features a long carbon chain with three cis double bonds. Its structural representation can be summarized as follows:
The molecular weight is 250.38 g/mol with a density that varies based on environmental conditions. The presence of multiple double bonds contributes to its reactivity and biological roles.
Roughanic acid participates in various biochemical reactions within plant metabolism:
The reactions are facilitated by specific enzymes that catalyze the conversion processes under physiological conditions typical to plant cells.
The mechanism of action for roughanic acid primarily involves its role as a signaling molecule in plant stress responses and development:
Research indicates that roughanic acid's presence correlates with enhanced resistance to biotic stresses in plants.
Relevant data includes:
Roughanic acid has several applications in scientific research:
Roughanic acid is systematically named (7Z,10Z,13Z)-hexadeca-7,10,13-trienoic acid according to International Union of Pure and Applied Chemistry (IUPAC) nomenclature rules [1] [7]. This nomenclature precisely defines: (1) the 16-carbon chain length (hexadeca-), (2) the presence of three double bonds (-trienoic), (3) their specific positions at carbons 7, 10, and 13, and (4) their stereochemical configuration (Z) indicating cis-orientation [4]. The carboxylic acid functional group at carbon 1 (C1) establishes it as a fatty acid.
The compound belongs to the omega-3 (n-3) polyunsaturated fatty acid (PUFA) family due to the terminal double bond positioned three carbons from the methyl end (ω-carbon) [2]. Its shorthand notation is 16:3n-3 or C16:3Δ⁷,¹⁰,¹³, conveying: a 16-carbon chain with 3 double bonds, with the n-3 specifically indicating the first unsaturation begins at the third carbon from the methyl terminus [4]. The molecular formula is C₁₆H₂₆O₂, with a molecular weight of 250.38 g/mol [1] [7].
Table 1: Fundamental Chemical Identifiers of Roughanic Acid
Identifier | Designation |
---|---|
Systematic IUPAC Name | (7Z,10Z,13Z)-Hexadeca-7,10,13-trienoic acid |
Common Synonyms | 7(Z),10(Z),13(Z)-Hexadecatrienoic acid; C16:3 n-3; all-cis-7,10,13-Hexadecatrienoic acid |
CAS Registry Number | 7561-64-0 |
Molecular Formula | C₁₆H₂₆O₂ |
Molecular Weight | 250.38 g/mol |
Canonical SMILES | CC/C=C\C/C=C\C/C=C\CCCCCC(=O)O |
InChI Key | KBGYPXOSNDMZRV-PDBXOOCHSA-N |
Roughanic acid features a 16-carbon unbranched aliphatic chain with a terminal carboxylic acid group and three cis-configured (Z) double bonds located between carbons 7-8, 10-11, and 13-14 [1] [5] [7]. This specific arrangement creates a characteristic "skipped diene" pattern – methylene-interrupted double bonds (CH=CH-CH₂-CH=CH). The all-cis configuration induces significant chain bending (~30° per cis double bond), resulting in a compact, U-shaped molecular conformation rather than the extended linear form typical of saturated fatty acids or trans-isomers [6]. This bent geometry profoundly influences its physical properties (e.g., lower melting point) and biological interactions, particularly within lipid bilayers or enzyme active sites.
Stereochemical representation adheres to IUPAC Recommendations (2006) [6]. Solid wedges are avoided for double bond stereochemistry. Instead, the Z configuration of each double bond is explicitly denoted using the italicized prefix (Z) within the name and indicated in structural diagrams using the cis convention (e.g., 7Z, 10Z, 13Z) [1] [6]. The preferred 2D structural diagram clearly shows the carboxylic acid head group and the kinked hydrocarbon tail arising from the cis double bonds:
O||OH|C1|C2|C3|cis C4// |C6 - C7 = C8 C5\\cis C9// |C11 - C10 = C12 |\\cis C13// |C15 - C14 = C16 (ω)
Positional and geometric isomers significantly alter the chemical and biological properties of Roughanic acid. Key isomeric variants include:
The all-cis-7,10,13 configuration is biologically significant as it is the substrate recognized by specific elongase enzymes (e.g., ELOVL2/5) in the biosynthetic pathway converting C16:3n-3 to longer-chain PUFAs like eicosapentaenoic acid (EPA, C20:5n-3) in certain plants and microorganisms [2] [5]. Altering the position or geometry disrupts this enzymatic recognition and metabolic conversion.
Table 2: Key Isomeric Variants of C₁₆H₂₆O₂ Trienoic Fatty Acids Compared to Roughanic Acid
Isomer Name | Shorthand Notation | Double Bond Positions & Configurations | Omega Classification | Primary Distinguishing Feature |
---|---|---|---|---|
Roughanic Acid | 16:3n-3; 7c,10c,13c-16:3 | (7Z,10Z,13Z) | Omega-3 (n-3) | Natural isomer; Precursor for LC-PUFA synthesis |
Hexadeca-6,9,12-trienoic acid | 16:3Δ⁶,⁹,¹²; 6c,9c,12c-16:3 | (6Z,9Z,12Z) | Omega-10 (n-10) | Double bonds shifted towards carboxyl end |
(7E,10Z,13Z)-Hexadecatrienoic acid | 7t,10c,13c-16:3 | (7E,10Z,13Z) | Omega-3 (n-3) | Trans configuration at Δ7 |
(7Z,10E,13Z)-Hexadecatrienoic acid | 7c,10t,13c-16:3 | (7Z,10E,13Z) | Omega-3 (n-3) | Trans configuration at Δ10 |
(7E,10E,13E)-Hexadecatrienoic acid | 7t,10t,13t-16:3 | (7E,10E,13E) | Omega-3 (n-3) | All-trans configuration; Extended chain |
Nuclear Magnetic Resonance (NMR) Spectroscopy:¹H and ¹³C NMR are indispensable for confirming the structure, double bond positions, and geometries of Roughanic acid. Key features in the ¹H NMR spectrum include:
High-resolution ¹³C NMR provides further confirmation:
Infrared (IR) Spectroscopy:The IR spectrum exhibits signatures of the carboxylic acid and cis-alkene functional groups:
Mass Spectrometry (MS):Electron ionization (EI) mass spectrometry reveals the molecular ion [M]⁺• at m/z 250.1933 (C₁₆H₂₆O₂⁺•), consistent with the molecular formula. Key fragmentation patterns include:
Table 3: Key Spectroscopic Signatures of Roughanic Acid
Spectroscopic Method | Key Signals | Assignment / Structural Feature |
---|---|---|
¹H NMR (CDCl₃) | δ 0.97 (t, 3H, J≈7 Hz) | Terminal CH₃ (C16) |
δ 1.25-1.35 (m, ~6H) | Chain CH₂ (C3-C5, C12?) | |
δ 1.60-1.70 (m, 2H) | β-Carbonyl CH₂ (C3) | |
δ 2.05-2.15 (m, 6H) | Allylic CH₂ (C4, C6, C9, C15) | |
δ 2.34 (t, 2H, J≈7.5 Hz) | α-Carbonyl CH₂ (C2) | |
δ 2.77 (t, 2H, J≈6 Hz) | Bis-Allylic CH₂ (C11) | |
δ 5.28-5.42 (m, 6H) | Olefinic CH (C7,C8,C10,C11,C13,C14) | |
δ 11.0-12.0 (br s, 1H) | COOH | |
¹³C NMR (CDCl₃) | δ 14.1 | C16 (CH₃) |
δ 22.3, 24.5, 25.5, 27.2, 28.9, 29.1, 29.3, 31.6 | Chain CH₂ (C3-C6, C9, C12, C15) | |
δ 33.8 | C2 (α-Carbonyl CH₂) | |
δ 127.0, 127.5, 128.1, 128.8, 130.0, 132.0 | Olefinic CH (C7,C8,C10,C11,C13,C14) | |
δ 180.5 | C1 (COOH) | |
IR (KBr) | ~2500-3300 cm⁻¹ (br) | ν(O-H) carboxylic acid dimer |
~1710 cm⁻¹ (s) | ν(C=O) carboxylic acid | |
3000-3100 cm⁻¹ (w) | ν(=C-H) alkene | |
1650-1660 cm⁻¹ (m) | ν(C=C) alkene | |
~720-730 cm⁻¹ (w) | δ(C-H) cis out-of-plane bend | |
MS (EI) | m/z 250.1933 | [M]⁺• (C₁₆H₂₆O₂) |
m/z 232 | [M - H₂O]⁺• | |
m/z 150, 108, 94, 81, 79, 67, 60, 55 | Characteristic hydrocarbon fragment ions and McLafferty ion |
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